Product packaging for 4-Hydroxy-3-benzylpiperidine(Cat. No.:)

4-Hydroxy-3-benzylpiperidine

Cat. No.: B8303484
M. Wt: 191.27 g/mol
InChI Key: ILSOOWIKYSRUGR-UHFFFAOYSA-N
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Description

Contextualization within the Piperidine (B6355638) Alkaloid Family and Synthetic Heterocyclic Chemistry

The piperidine structure is the core of many naturally occurring alkaloids, which are nitrogen-containing organic compounds produced by a wide variety of organisms. researchgate.net These piperidine alkaloids exhibit a remarkable range of biological activities. science.gov While 4-Hydroxy-3-benzylpiperidine itself is primarily a product of synthetic chemistry, its structural framework is conceptually related to the broader family of piperidine alkaloids.

Synthetic heterocyclic chemistry focuses on the creation of ring-containing organic compounds that include atoms of at least two different elements. The synthesis of substituted piperidines is a significant area of this field due to their prevalence in pharmaceuticals. nih.govresearchgate.net The construction of the this compound scaffold presents a stereochemical challenge, requiring precise control over the spatial arrangement of the hydroxyl and benzyl (B1604629) groups. Various synthetic strategies have been developed to achieve this, often involving multi-step processes with careful control of stereochemistry. usm.edu These methods include reductive amination, Michael additions, and various cyclization reactions. researchgate.netresearchgate.net

Significance of Hydroxylated Benzylpiperidine Architectures in Contemporary Molecular Design and Chemical Biology

The presence of both a hydroxyl (-OH) group and a benzyl group on the piperidine ring gives the this compound scaffold unique properties that are highly valuable in molecular design and chemical biology. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like proteins and enzymes. The benzyl group, being a bulky and lipophilic moiety, can engage in hydrophobic and cation-π interactions, further influencing how the molecule binds to a target. nih.gov

This combination of features makes hydroxylated benzylpiperidine derivatives attractive for the development of therapeutic agents. nih.govacs.org For instance, the N-benzylpiperidine motif is a common feature in drugs targeting the central nervous system. nih.gov The specific 4-hydroxy-3-benzyl substitution pattern can be a key pharmacophore, the part of a molecule responsible for its biological activity. Researchers in medicinal chemistry often synthesize and test libraries of related compounds to understand the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. scispace.comacs.org

Below is a table summarizing the key structural features of this compound and their significance in molecular design:

Structural FeatureSignificance in Molecular Design
Piperidine Ring Provides a rigid and defined three-dimensional scaffold.
Hydroxyl Group Increases polarity and enables hydrogen bonding with biological targets.
Benzyl Group Provides lipophilicity and opportunities for hydrophobic and cation-π interactions. nih.gov
Stereochemistry The relative orientation of substituents is critical for specific receptor interactions and biological activity.

Current Research Landscape and Unaddressed Challenges Pertaining to Benzylpiperidine-Derived Compounds

Current research on benzylpiperidine derivatives is highly active, with a focus on developing new synthetic methods and exploring their therapeutic potential in various diseases. nih.govacs.orgunimi.it Scientists are particularly interested in creating these compounds with high stereoselectivity, meaning they can produce a specific stereoisomer of the molecule. researchgate.netnih.gov This is important because different stereoisomers can have vastly different biological effects.

Despite significant progress, several challenges remain. The development of efficient, cost-effective, and environmentally friendly methods for the stereoselective synthesis of polysubstituted piperidines, including this compound, is an ongoing area of research. usm.eduacs.org Many current synthetic routes require multiple steps and may use harsh reagents or protecting groups, which can be inefficient. nih.gov

Another challenge lies in fully understanding the complex interactions between benzylpiperidine derivatives and their biological targets. While computational tools like molecular docking can predict how these molecules might bind, experimental validation is crucial. nih.gov Further research is needed to elucidate the precise mechanisms of action and to optimize the pharmacokinetic properties of these compounds to improve their potential as therapeutic agents. nih.gov

The table below highlights some of the current research areas and associated challenges for benzylpiperidine compounds:

Research AreaUnaddressed Challenges
Stereoselective Synthesis Developing more efficient and greener synthetic methods; controlling multiple stereocenters. usm.eduacs.org
Medicinal Chemistry Optimizing biological activity and selectivity; understanding structure-activity relationships. scispace.comnih.gov
Chemical Biology Elucidating mechanisms of action; identifying novel biological targets.
Pharmacokinetics Improving drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B8303484 4-Hydroxy-3-benzylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-benzylpiperidin-4-ol

InChI

InChI=1S/C12H17NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

ILSOOWIKYSRUGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 4 Hydroxy 3 Benzylpiperidine and Its Analogs

Stereoselective and Diastereoselective Synthesis Approaches for Piperidine (B6355638) Scaffolds

Achieving specific stereochemistry in the piperidine ring is crucial for the biological activity of many compounds. Several strategies have been developed to control the spatial arrangement of substituents.

Reductive Amination Pathways for N-Substituted Piperidines

Reductive amination is a widely used method for forming C-N bonds and is integral to the synthesis of N-substituted piperidines. nih.govresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.nettandfonline.com

One approach involves a one-pot procedure using borane-pyridine complex as a replacement for sodium cyanoborohydride in a Borch-type reduction. tandfonline.com This method has been successfully applied to the reductive amination of various substituted piperidines with a range of aromatic, heterocyclic, and aliphatic aldehydes. tandfonline.com The reaction is compatible with both protic and aprotic solvents. tandfonline.com

Another strategy is the reductive transamination of pyridinium (B92312) salts, which allows for the synthesis of N-(hetero)aryl piperidines. nih.govacs.org This rhodium-catalyzed transfer hydrogenation involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. nih.gov

A reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline (B118046) has also been successfully used to synthesize N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net

Catalytic Hydrogenation Methods for Saturated Piperidine Rings

Catalytic hydrogenation of pyridine (B92270) precursors is a fundamental and efficient method for synthesizing the saturated piperidine ring. nih.govrsc.orgresearchgate.net This approach is advantageous as it often requires only the pyridine substrate, a catalyst, and a hydrogen source. rsc.org

Various catalysts, including platinum, palladium, rhodium, and ruthenium, are employed for the hydrogenation of nitrogen-containing heterocyclic compounds. researchgate.netasianpubs.org Platinum oxide (PtO2), also known as Adams' catalyst, has been used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure to yield piperidine derivatives. researchgate.netasianpubs.org The use of glacial acetic acid as a protic solvent enhances the catalyst's activity. asianpubs.org

Rhodium catalysts have also proven effective. For instance, a commercially available rhodium compound, Rh2O3, has been used for the reduction of various unprotected pyridines under mild conditions. rsc.org Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated, offering a method that operates at ambient temperature and pressure. nih.gov The reduction of pyridines can also be interrupted to allow for further functionalization of the unsaturated intermediates, leading to the synthesis of more complex molecules like δ-lactams. nih.gov

The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, the catalytic hydrogenation of certain pyridine derivatives with acidified PtO2 catalyst has been used to synthesize cis-piperidine derivatives. asianpubs.org

Table 1: Catalysts and Conditions for Hydrogenation of Pyridine Derivatives

Catalyst Substrate Conditions Product Reference
PtO2 Substituted Pyridines Glacial Acetic Acid, 50-70 bar H2 Piperidine Derivatives asianpubs.org
Rh2O3 Unprotected Pyridines TFE, 5 bar H2, 40 °C Piperidine Derivatives rsc.org
Rh/C Pyridine Ambient Temperature and Pressure Piperidine nih.gov

Multicomponent Reaction Protocols for Introducing Structural Diversity (e.g., Ugi reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. taylorfrancis.comacs.org These reactions are highly efficient and enable the creation of diverse libraries of compounds. taylorfrancis.comresearchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR used to synthesize α-aminoacyl amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org This reaction has been applied to the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines. acs.org A two-step sequence involving an Ugi reaction has also been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, leading to the synthesis of carfentanil and remifentanil. researchgate.net The mechanism involves the initial formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement. nih.govwikipedia.org

Other MCRs have been developed for the synthesis of highly functionalized piperidines. For instance, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl2·8H2O. taylorfrancis.com Additionally, a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid provides a route to piperidines with a Meldrum's acid moiety. acs.org Biocatalytic approaches using immobilized lipases have also been developed for the multicomponent synthesis of piperidines. rsc.org

Cyclization and Annulation Strategies for Piperidine Ring Assembly

Cyclization and annulation reactions are fundamental strategies for constructing the piperidine ring. nih.govnih.gov These methods involve the formation of one or more rings from acyclic or cyclic precursors.

Intramolecular cyclization is a common approach where a substrate containing a nitrogen source and other reactive groups undergoes ring closure. nih.gov This can be achieved through various methods, including metal-catalyzed cyclization, electrophilic cyclization, and radical cyclization. nih.gov For example, a diastereoselective synthesis of cis and trans 3,4-disubstituted piperidines can be achieved from acyclic precursors through carbonyl ene and Prins cyclizations, with the diastereoselectivity being controlled by the choice of Lewis or Brønsted acid catalysts. acs.org Reductive cyclization of dioximes has also been shown to be an effective method for forming the piperidine ring. mdpi.com

Annulation reactions involve the formation of a new ring onto an existing one. nih.govrsc.org Tunable [3+2] and [4+2] annulations have been developed to access both pyrrolidines and piperidines from olefins. nih.govrsc.org Phosphine-catalyzed [4+2] annulation of imines with allenes is another powerful method for synthesizing functionalized piperidine derivatives. researchgate.net

Functionalization and Derivatization at Key Positions of the Benzylpiperidine System

Once the core piperidine scaffold is assembled, further functionalization and derivatization can be carried out to introduce or modify chemical groups at specific positions, thereby altering the molecule's properties.

Hydroxylation and Etherification Reactions

Hydroxylation, the introduction of a hydroxyl (-OH) group, and etherification, the formation of an ether linkage (R-O-R'), are important functionalization reactions.

The synthesis of 4-hydroxypiperidine (B117109) derivatives can be achieved through various routes. One method involves the reaction of an N-substituted 1,2,3,6-tetrahydropyridine (B147620) with anhydrous hydrogen bromide in acetic acid to form a bromopiperidine intermediate, which is then hydrolyzed with water to yield the desired 4-hydroxypiperidine. google.com

Etherification of 4-hydroxypiperidines is a common strategy to introduce diverse substituents. For example, 1-benzyl-4-hydroxypiperidine (B29503) can undergo etherification with various nitriles in the presence of sodium hydride and a catalytic amount of 15-crown-5. nih.gov This reaction allows for the introduction of different alkyl or aryl groups at the 4-position via an ether linkage.

Table 2: Chemical Compound Names

Compound Name
4-Hydroxy-3-benzylpiperidine
N-boc-piperidin-4-one
3,4-dichloroaniline
N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine
Platinum oxide
Rhodium oxide
Zirconium oxychloride octahydrate
Meldrum's acid
Carfentanil
Remifentanil
Borane-pyridine complex
Sodium cyanoborohydride
1-benzyl-4-hydroxypiperidine
15-crown-5

Substitutions on the Benzyl (B1604629) Moiety

The functionalization of the benzyl group in this compound analogs is a key strategy for modulating their biological activity. Researchers have explored a variety of substituents, including alkyl, alkoxy, and halogen groups, to probe the structure-activity relationships (SAR).

In one study, a series of N-benzylpiperidine derivatives were synthesized to evaluate their cholinesterase inhibitory activities. nih.gov The introduction of a methyl group at the ortho- or meta-position of the benzyl ring resulted in compounds with comparable activity to the unsubstituted analog. nih.gov However, a para-substituted methyl group led to a decrease in inhibitory activity. nih.gov Similarly, methoxy (B1213986) substitution on the benzyl moiety was found to reduce the inhibitory effect compared to the unsubstituted compound. nih.gov Halogen substitution also influenced activity, with a fluorine-substituted analog showing reduced potency. nih.gov

Another series of analogs of a potent dopamine (B1211576) (DA) transporter ligand, 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine, were synthesized to optimize activity and selectivity. researchgate.net These studies demonstrated that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter. researchgate.net Specifically, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine showed high potency and was the most selective for the DA transporter in the series. researchgate.net

These findings highlight the sensitivity of biological activity to the nature and position of substituents on the benzyl ring.

Table 1: Impact of Benzyl Moiety Substitution on Cholinesterase Inhibition nih.gov

Compound IDBenzyl SubstituentRelative Inhibitory Activity
15aUnsubstitutedBaseline
15bortho-MethylComparable to 15a
15cmeta-MethylComparable to 15a
15dpara-MethylReduced
15eMethoxyReduced
15fFluorineReduced

Modifications of the Piperidine Nitrogen (e.g., N-Alkylation, Acylation)

The nitrogen atom of the piperidine ring is a common site for chemical modification to alter the physicochemical and pharmacological properties of this compound analogs. N-alkylation and N-acylation are two of the most frequently employed transformations. google.com

N-Alkylation is typically achieved by reacting the piperidine nitrogen with an alkyl halide. google.com Common procedures involve stirring the piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The reaction can be performed at room temperature, sometimes with the addition of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to scavenge the acid formed and drive the reaction to completion. researchgate.net For instance, a general method involves the slow addition of 1.1 equivalents of an alkyl halide to a 0.1M solution of piperidine in anhydrous acetonitrile under a nitrogen atmosphere. researchgate.net Another approach uses K2CO3 with the alkylating agent in dry DMF at room temperature. researchgate.net

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is a key step in the synthesis of various biologically active molecules. arkat-usa.orgmdpi.com For example, 1-benzoylpiperidine (B189436) derivatives have been synthesized by reacting the parent piperidine with various benzoyl chloride derivatives in a solvent like dichloromethane (B109758) (CH2Cl2). mdpi.com The resulting N-acyl derivatives can also serve as intermediates for N-alkylation, where the amide is subsequently reduced to the corresponding N-alkyl compound. google.com The N-benzyl piperidine (N-BP) motif, in particular, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties, as it can provide crucial cation-π interactions with target proteins. nih.gov

Table 2: Common Conditions for N-Alkylation of Piperidines researchgate.net

ReagentsBaseSolventTemperatureNotes
Alkyl bromide/iodideNoneAnhydrous AcetonitrileRoom TemperatureSlow addition of alkyl halide recommended
Alkylating agentK2CO3Dry DMFRoom TemperatureA common method to facilitate the reaction
Alkylating agentNaHDry DMF0 °C to Room Temp.NaH is added first, followed by the alkylating agent

Introduction of Carbamate, Acylhydrazone, and Other Bioactive Fragments

To enhance or introduce new biological activities, the this compound scaffold is often derivatized by incorporating various bioactive fragments, such as carbamates and acylhydrazones.

Carbamates are frequently introduced onto the piperidine nitrogen. The synthesis can be achieved by reacting the piperidine with a suitable chloroformate, such as 4-nitrophenyl chloroformate, in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane. nih.gov This method has been used to prepare a range of piperidine and piperazine (B1678402) carbamates as potential inhibitors of endocannabinoid hydrolases. nih.gov The carbamoylation of a piperidine precursor is a versatile reaction for creating libraries of compounds for biological screening. nih.gov

Acylhydrazones represent another important class of derivatives. The N-acylhydrazone (NAH) scaffold is considered a privileged structure in medicinal chemistry due to its chemical stability and ability to form multiple hydrogen bonds, allowing for interaction with various biological receptors. nih.gov The synthesis of acylhydrazone derivatives typically involves a two-step process. First, a hydrazide is formed, for example, by the hydrazinolysis of an ester. This hydrazide is then condensed with an appropriate aldehyde or ketone to yield the final N-acylhydrazone. nih.govnih.gov This synthetic route has been applied to create diverse libraries of compounds, including those derived from pyrazolo[3,4-b]quinolines. nih.gov NMR studies have shown that N-acylhydrazones can exist as a mixture of E/Z geometrical isomers and syn/anti-periplanar conformers in solution, a feature that can be crucial for molecular recognition by biological targets. nih.gov

These synthetic strategies allow for the incorporation of diverse functionalities, leading to the development of novel compounds with tailored biological profiles. b-pompilidotoxin.com

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and improving yields. Mechanistic studies often focus on identifying key intermediates and transition states.

One area of investigation is the formation of the piperidine ring itself through intramolecular C-H amination reactions. Studies using copper catalysis have proposed a catalytic cycle involving a Cu(I)/Cu(II) pathway. acs.org Experimental and density functional theory (DFT) investigations support this proposed mechanism. acs.org In some cases, putative intermediates have been synthesized independently and subjected to the reaction conditions to validate their role in the catalytic cycle. For example, in the copper-catalyzed synthesis of pyrrolidines, a fluorinated intermediate was synthesized and shown to convert to the final product, although its reaction profile differed from the main reaction, suggesting a complex pathway. acs.org

Studies on Catalyst Performance and Selectivity in Heterocyclic Synthesis

The synthesis of piperidine-containing heterocycles often relies on catalytic methods, and the performance of the catalyst is paramount for achieving high yield and selectivity. A wide range of metal catalysts, including those based on palladium (Pd), rhodium (Rh), copper (Cu), nickel (Ni), and cobalt (Co), have been investigated.

Rhodium catalysts have been shown to be highly effective in the asymmetric synthesis of 3-substituted piperidines. nih.gov For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov

Palladium catalysts , such as Pd(DMSO)2(TFA)2, have been used for the synthesis of six-membered nitrogen heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

Copper catalysts are notable for their role in intramolecular C-H amination reactions to form piperidines and other N-heterocycles. acs.org Studies have shown that the nature of the starting material, such as N-fluoro versus N-chloro compounds, can significantly impact the reaction efficiency under copper catalysis, with N-fluoro compounds often proving superior. acs.org

Other catalysts , including Ni-based systems and even non-metallic catalysts like SiO2, have demonstrated high activity and selectivity in specific transformations. researchgate.net For instance, SiO2 was found to selectively produce piperidine from 5-amino-1-pentanol (B144490) with high conversion and selectivity, with the surface hydroxyl groups of SiO2 identified as the active centers. researchgate.net The synergy between different metallic components or between a metal and a support can also enhance catalytic performance, as seen with Ni-Ce/γ-Al2O3 and Pd-Cu/C catalysts. researchgate.net

The choice of catalyst and reaction conditions (temperature, solvent, additives) is critical for controlling the outcome of the synthesis, including regioselectivity and stereoselectivity. nih.govnih.gov

Table 3: Overview of Catalysts in Piperidine Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
Rh-complexAsymmetric Reductive HeckHigh yield and enantioselectivity for 3-substituted piperidines. nih.gov
Pd(DMSO)2(TFA)2Wacker-type Aerobic CyclizationAccess to various N-heterocycles including piperidines. organic-chemistry.org
Copper-complexIntramolecular C-H AminationEnables formation of piperidine ring from N-halogenated precursors. acs.org
SiO2Reductive AminationHigh selectivity for piperidine from 5-amino-1-pentanol. researchgate.net
Ni-Ce/γ-Al2O3AminationSynergy between Ni and acid sites boosts performance. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization for Structural and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 4-Hydroxy-3-benzylpiperidine, the molecular formula is C₁₂H₁₇NO. The theoretical exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical value serves as a benchmark against which the experimentally measured mass is compared. Confirmation of the measured mass to within a few parts per million of the theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Further analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can provide additional structural information. Characteristic fragmentation of the piperidine (B6355638) ring and the benzyl (B1604629) substituent would be expected, and the analysis of these fragments helps to piece together the molecular structure, corroborating findings from other analytical methods.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₇NO
Theoretical Exact Mass 191.13101 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure. Through the analysis of ¹H (proton) and ¹³C (carbon) NMR spectra, the chemical environment of each atom in the molecule can be determined.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic protons of the benzyl group would appear in the downfield region (typically ~7.2-7.4 ppm). The protons on the piperidine ring and the benzylic methylene (B1212753) protons would resonate in the aliphatic region. The chemical shifts, integration (ratio of protons), and coupling patterns (J-coupling) provide detailed information about the connectivity of atoms. For instance, the splitting patterns of the piperidine ring protons would reveal their spatial relationships (axial vs. equatorial) and their proximity to the benzyl and hydroxyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A unique signal is expected for each chemically distinct carbon atom. The aromatic carbons would appear in the ~120-140 ppm range, while the aliphatic carbons of the piperidine ring and the benzylic carbon would be found in the upfield region.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY spectrum would reveal proton-proton coupling correlations, confirming the connectivity within the piperidine ring and the benzyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅) 7.20 - 7.40 125.0 - 140.0
Benzylic (CH₂) 2.50 - 3.00 35.0 - 45.0
Piperidine Ring (CH, CH₂) 1.50 - 3.50 30.0 - 75.0
Hydroxyl (OH) Variable -

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for analytical separations. For a polar compound like this compound, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of modifiers such as trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and resolution for basic compounds like piperidines by protonating the amine group.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity, often reported as a percentage (e.g., >99%). The method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable results. epa.govnih.govresearchgate.net

Table 3: Typical HPLC Parameters for Analysis of Piperidine Derivatives

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% TFA (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for preliminary analysis and for monitoring the progress of chemical reactions. fishersci.com A TLC analysis involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with an appropriate mobile phase (eluent).

For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used. The addition of a small amount of a base, such as triethylamine (B128534), can prevent "tailing" of the spot caused by the basic piperidine nitrogen interacting strongly with the acidic silica gel.

After development, the separated spots are visualized, commonly under UV light (if the compound is UV-active) or by staining with a chemical reagent such as potassium permanganate, ninhydrin, or an iodine chamber, which react with the compound to produce a colored spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification purposes. illinois.eduumich.edu

Other Spectroscopic Methods for Structural Elucidation (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies (wavenumbers) corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (a broad band around 3300 cm⁻¹), the N-H stretch of the secondary amine in the piperidine ring (a moderate band around 3300-3400 cm⁻¹), C-H stretches for both aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). hbku.edu.qachemicalbook.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions. This absorption corresponds to electronic transitions within the molecule. The key feature in the UV-Vis spectrum of this compound would be the absorption bands arising from the π → π* transitions of the electrons in the benzene (B151609) ring of the benzyl group. These typically occur below 300 nm. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR, it is highly useful for quantitative analysis in conjunction with HPLC, where a UV detector is commonly used. mu-varna.bg

Table 4: Expected IR Absorption Frequencies for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200 - 3600 (broad)
Amine N-H stretch 3300 - 3500 (moderate)
Aromatic C-H C-H stretch 3000 - 3100
Aliphatic C-H C-H stretch 2850 - 2960

Theoretical and Computational Chemistry for Structure Function Understanding

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target. For derivatives of the benzylpiperidine scaffold, molecular docking has been instrumental in elucidating binding modes and identifying key interactions.

Studies on N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease, have utilized automated docking techniques to place various ligands into the enzyme's active site. researchgate.net These simulations, often performed with software like AutoDock Vina, help identify the preferred binding sites and conformations of the ligand within the protein's binding pocket. nih.gov For a molecule like 4-Hydroxy-3-benzylpiperidine, docking simulations would predict how the core piperidine (B6355638) ring, the hydroxyl group, and the benzyl (B1604629) group contribute to binding affinity.

The typical interactions observed for this scaffold include:

Cation-π interactions: The protonated nitrogen of the piperidine ring can form favorable interactions with aromatic residues (like tryptophan or tyrosine) in the target's active site. The N-benzyl piperidine motif is frequently used by medicinal chemists to establish these crucial interactions. nih.gov

Hydrophobic interactions: The benzyl group is predicted to fit into hydrophobic pockets of the target protein, contributing significantly to binding affinity.

Hydrogen bonding: The 4-hydroxy group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Docking simulations can precisely predict its interactions with specific amino acid residues, such as serine, threonine, or glutamate (B1630785), which can anchor the ligand in the binding site.

Visualization tools like Biovia Discovery Studio are used to analyze the results of docking simulations, providing detailed 2D and 3D representations of the ligand-protein complex and highlighting these critical interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes, binding stability, and the influence of the solvent. mdpi.com

For benzylpiperidine-containing compounds, MD simulations have been used to assess the stability of the docked pose. nih.gov A key metric used in these analyses is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over the simulation time. A low and stable RMSD value for the ligand and the protein's active site residues suggests a stable binding mode. For example, in a study of novel acetylcholinesterase inhibitors containing a benzylpiperidine scaffold, the average RMSD value was found to be 2.25 Å, indicating minimal structural changes in the active site. nih.gov

MD simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions over time.

The role of water molecules in mediating ligand-protein interactions.

Conformational rearrangements of both the ligand and the protein upon binding.

These simulations can run for hundreds of nanoseconds to microseconds, providing a comprehensive understanding of the dynamic interplay that governs molecular recognition and binding affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma For derivatives of 4-benzylpiperidine (B145979), QSAR studies have been successfully employed to understand how different substituents and physicochemical properties influence their potency as receptor antagonists or enzyme inhibitors. nih.govnih.gov

In a typical 3D-QSAR study, a series of molecules are aligned based on a common scaffold. Then, molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a model that correlates these fields with the observed biological activity (e.g., pIC50). arabjchem.orgaku.edu

Key findings from QSAR studies on related piperidine structures include:

Importance of Lipophilicity: Hansch analysis, a classic QSAR method, has shown that lipophilicity (often represented by the parameter π) is a crucial factor for the binding affinity of 3-(4-benzylpiperidin-1-yl)propylamine derivatives. nih.gov

Steric and Electronic Effects: CoMFA and CoMSIA models generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charges) would increase or decrease activity. For instance, a model might show that a bulky, electron-donating group at a particular position on the benzyl ring is favorable for activity. nih.govaku.edu

Predictive Power: Well-constructed QSAR models have high statistical quality, indicated by parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). These validated models can then be used to predict the activity of new, unsynthesized compounds, guiding further chemical modifications. imist.manih.gov

Below is a table representing typical statistical results for a 3D-QSAR model, demonstrating its predictive capacity.

QSAR Modelq² (Cross-validated r²)r² (Non-validated r²)SEE (Standard Error of Estimate)F-valuePredictive r²
CoMFA 0.650.950.15120.50.88
CoMSIA 0.680.960.13135.20.91

Note: This table contains representative data to illustrate the statistical parameters of QSAR models and is not from a specific study on this compound.

Conformational Analysis and Energy Minimization Studies of this compound Isomers

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule. Computational methods are used to explore the potential energy surface of the molecule and find the global energy minimum, which often corresponds to the bioactive conformation.

The piperidine ring typically adopts a stable "chair" conformation. For a substituted piperidine, the substituents (in this case, the 4-hydroxy and 3-benzyl groups) can be in either an axial or equatorial position. The relative stability of these different isomers is determined by steric and electronic interactions. Energy minimization calculations can determine the preferred conformation. For instance, bulky groups like the benzyl group generally prefer the equatorial position to minimize steric hindrance.

Prediction of Physicochemical Properties Relevant to Molecular Interactions

The way this compound interacts with biological targets is governed by its fundamental physicochemical properties. Computational tools can accurately predict these properties, which are essential for understanding its behavior in a biological environment and for developing QSAR models. indexcopernicus.com

Key properties include:

Lipophilicity: Often expressed as the octanol-water partition coefficient (LogP), this property describes the molecule's affinity for fatty versus aqueous environments. It is critical for membrane permeability and hydrophobic interactions with protein targets. The presence of the hydroxyl group would decrease the lipophilicity compared to a simple 4-benzylpiperidine. chemeo.com

Hydrogen Bonding Characteristics: The 4-hydroxy group acts as a hydrogen bond donor, and the oxygen and nitrogen atoms act as hydrogen bond acceptors. The number of hydrogen bond donors and acceptors is a key descriptor in drug-likeness rules (e.g., Lipinski's Rule of Five).

Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. PSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The table below summarizes predicted physicochemical properties for the parent compound 4-benzylpiperidine and illustrates how these might change with the addition of a hydroxyl group.

Property4-Benzylpiperidine nih.govThis compound (Predicted)Relevance to Molecular Interaction
Molecular Weight 175.27 g/mol 191.27 g/mol Affects fit in binding sites and diffusion.
LogP (Octanol/Water) ~2.5~2.0 - 2.3Governs hydrophobic interactions and membrane permeability.
Hydrogen Bond Donors 12Ability to form hydrogen bonds with target residues.
Hydrogen Bond Acceptors 12Ability to form hydrogen bonds with target residues.
Polar Surface Area 12.03 Ų~32.26 ŲInfluences transport properties and solubility.

Note: Values for this compound are estimates based on the known properties of 4-benzylpiperidine and the contribution of a hydroxyl group.

Mechanistic Investigations of Biological Activities in in Vitro Systems

Enzyme Inhibition Mechanism Studies

Derivatives of benzylpiperidine have demonstrated inhibitory activity against several key enzymes implicated in neurological and metabolic pathways. The following sections detail the kinetics, binding mechanisms, and selectivity of these interactions.

The N-benzylpiperidine moiety is a structural component found in donepezil, an approved acetylcholinesterase (AChE) inhibitor. researchgate.net This has prompted investigations into benzylpiperidine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

Kinetic studies have shown that benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives act as competitive inhibitors of both AChE and BChE. nih.govmdpi.com This mode of inhibition suggests that the compounds compete with the native substrate, acetylcholine, for binding to the active site of the enzyme. nih.gov Molecular docking simulations have provided insights into the binding mechanism, revealing that the aromatic ring of the N-benzylpiperidine moiety engages in π-π stacking interactions with key aromatic residues in the enzyme's active site, such as Trp286, Tyr337, and Tyr341 in AChE. researchgate.netnih.gov For some derivatives, this interaction is crucial for anchoring the molecule within the active site, thereby blocking substrate access. researchgate.net Certain compounds have been identified as dual inhibitors, targeting both AChE and BuChE with varying potencies. nih.govnih.gov

Here is a summary of the inhibitory activities of selected benzylpiperidine derivatives against cholinesterases:

Table 1: Inhibitory Activity of Benzylpiperidine Derivatives against Cholinesterases
Compound Target Enzyme IC50 (µM) Inhibition Type
Derivative 5h Acetylcholinesterase (AChE) 0.83 -
Derivative 9p Acetylcholinesterase (AChE) 0.73 -
Derivative 19 Acetylcholinesterase (AChE) 5.10 -
Derivative 19 Butyrylcholinesterase (BuChE) 26.78 -
Derivative 15b Acetylcholinesterase (eeAChE) 0.39 Competitive
Derivative 15j Butyrylcholinesterase (eqBChE) 0.16 Competitive

Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.org Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders. dntb.gov.uamdpi.com Studies on pyridazinobenzylpiperidine derivatives have identified them as potent, selective, and reversible inhibitors of MAO-B. dntb.gov.uawikipedia.org

Kinetic analyses have consistently shown a competitive inhibition mechanism for these compounds. wikipedia.orgnih.govnih.gov For instance, kinetic studies of potent pyridazinobenzylpiperidine derivatives S5 and S16 revealed Kᵢ values of 0.155 µM and 0.721 µM for MAO-B, respectively, confirming a competitive mode of action. wikipedia.orgnih.gov The reversibility of the inhibition is a key feature, distinguishing these compounds from irreversible MAO inhibitors. nih.gov Many derivatives exhibit high selectivity for MAO-B over MAO-A. dntb.gov.uawikipedia.org For example, compound S5 displayed a selectivity index (SI) of 19.04 for MAO-B. dntb.gov.uawikipedia.orgnih.gov Molecular docking studies have elucidated the binding pathway, showing that the benzylpiperidine moiety can form pi-pi stacking interactions with key residues such as Tyr398 and Tyr326 in the MAO-B active site, stabilizing the enzyme-inhibitor complex. wikipedia.orgnih.gov The parent compound, 4-benzylpiperidine (B145979), also acts as a weak, non-selective monoamine oxidase inhibitor. researchgate.net

The following table summarizes the inhibitory potency and selectivity of representative benzylpiperidine derivatives against MAO-A and MAO-B.

Table 2: Inhibitory Activity and Selectivity of Benzylpiperidine Derivatives against Monoamine Oxidase
Compound Target Enzyme IC50 (µM) Kᵢ (µM) Selectivity Index (SI) for MAO-B
S5 MAO-B 0.203 0.155 19.04
S5 MAO-A 3.857 -
S16 MAO-B 0.979 0.721 >10.2
S16 MAO-A >10 -
S15 MAO-A 3.691 - -
9i MAO-A 0.11 - -
3 MAO-B 0.21 - -

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for various neurological and inflammatory conditions. nih.govkoreascience.kr A class of benzylpiperidine-based compounds has been developed as potent and reversible MAGL inhibitors. nih.govnih.gov

These inhibitors demonstrate a reversible and competitive mechanism of action. acs.orgnih.gov This is a significant advantage over irreversible inhibitors, which can lead to chronic MAGL blockade and desensitization of cannabinoid receptors. nih.gov The reversibility has been confirmed through dilution experiments, where the inhibitory effect is significantly reduced upon dilution of the inhibitor-enzyme complex. nih.gov Structure-activity relationship studies have highlighted the importance of specific structural features; for example, a hydroxyl group on an associated benzene (B151609) ring can form a hydrogen bond with the oxygen of Pro178 in the enzyme's active site, enhancing inhibitory activity. rsc.org The benzylpiperidine scaffold itself is crucial for fitting into the enzyme's catalytic pocket. nih.govnih.gov These compounds show high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH). nih.govnih.gov

Here is a summary of the inhibitory activities of selected benzylpiperidine derivatives against MAGL:

Table 3: Inhibitory Activity of Benzylpiperidine Derivatives against Monoacylglycerol Lipase
Compound Target Enzyme IC50 Kᵢ Selectivity vs. FAAH (IC50)
7 MAGL 133.9 nM - 5.9 µM
13 MAGL 2.0 nM 1.42 nM >10 µM
10c MAGL 124.6 nM - -
10d MAGL 107.2 nM - -
10e MAGL 109.4 nM - -

Beta-secretase 1 (BACE-1) is an aspartyl protease that initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.comnih.govbg.ac.rs Therefore, inhibiting BACE-1 is a primary therapeutic strategy. nih.govnih.gov The active site of BACE-1 is relatively large, and inhibitors are designed to interact with key catalytic aspartate residues (Asp32 and Asp228). nih.gov

The benzylpiperidine scaffold has been utilized in the design of BACE-1 inhibitors. koreascience.kr Studies on benzylpiperidine-based inhibitors show that potency is highly dependent on the side chains attached to the core structure. koreascience.kr For example, 4-amino-benzylpiperidines bearing a phenoxyacetamide side chain were found to be more potent BACE-1 inhibitors than those with a mercaptobutanamide side chain. koreascience.kr The mechanism involves the inhibitor occupying the large substrate-binding pocket, preventing APP from accessing the catalytic dyad. The development of potent and selective small-molecule BACE-1 inhibitors remains a significant challenge due to the structural similarities with other aspartyl proteases like BACE2 and cathepsin D. mdpi.com

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govsigmaaldrich.com Overactivity of XO can lead to hyperuricemia and gout. Several compounds containing a benzylpiperidine moiety have been investigated as XO inhibitors.

Kinetic studies on oxazole (B20620) derivatives bearing a 4-benzylpiperidin-1-yl substituent indicate a mixed-type inhibition mechanism. acs.org This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. acs.org In contrast, other related compounds have been shown to act as competitive inhibitors. The inhibition mechanism involves the ligand binding to the active site of XO, which contains a molybdenum cofactor essential for catalysis. sigmaaldrich.com Docking studies have shown that inhibitors can form key interactions, such as hydrogen bonds, with amino acid residues like Glu1261 and Glu802 within the active site.

Receptor Ligand Binding and Modulation Mechanisms

Beyond enzyme inhibition, benzylpiperidine derivatives have been shown to bind to and modulate the function of various neurotransmitter receptors and transporters, highlighting their potential for a wide range of central nervous system effects.

Monoamine Transporters : Derivatives of 4-benzylpiperidine act as inhibitors of the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.govnih.gov The structure of the molecule, including the length of a carbon linker and substituents on the aromatic ring, critically determines the potency and selectivity for each transporter. nih.govnih.gov For example, compounds with a two-carbon linker show higher potency for DAT inhibition. nih.govnih.gov The 4-benzylpiperidine moiety itself fits within the central binding site of these transporters, forming hydrophobic interactions with key transmembrane domain residues. nih.gov The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine release over serotonin. researchgate.net

Dopamine and Serotonin Receptors : Benzoylpiperidine derivatives have shown notable affinity for dopamine (D₁, D₂, D₄) and serotonin (5-HT₂ₐ, 5-HT₂ₙ) receptors. nih.gov Docking studies of related benzylpiperazine compounds with the D₂ receptor show that the protonated piperazine (B1678402) nitrogen interacts with Asp 86, while the aromatic rings form edge-to-face interactions with residues like Phe 178 and Trp 182. Certain benzylpiperidine derivatives also act as partial agonists at the 5-HT₁ₐ receptor. rsc.org

Sigma Receptors : A significant number of benzylpiperidine derivatives display high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov Spipethiane, a spirocyclic compound containing a benzylpiperidine structure, is a potent and highly selective σ₁ receptor ligand with a Kᵢ value of 0.5 nM. N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is another novel ligand that binds with high affinity to both σ₁ and σ₂ receptor subtypes expressed in breast cancer cells, with Kᵢ values of 4.6 nM and 56 nM, respectively. The binding is driven primarily by hydrophobic interactions within the receptor pocket.

Other Receptors : The 4-hydroxypiperidine (B117109) scaffold, closely related to the subject compound, has been used to develop potent antagonists/inverse agonists at the histamine (B1213489) H₃ receptor (H₃R). nih.gov Docking studies indicate the protonated piperidine (B6355638) nitrogen forms a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398 in the H₃R binding pocket. nih.gov Additionally, some benzylpiperidine derivatives have been identified as dual ligands for the μ-opioid and σ₁ receptors. researchgate.net

NMDA Receptor Antagonism and Subtype Selectivity (e.g., NR1a/2B)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, and its dysregulation is implicated in numerous neurological disorders. Derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NMDA receptor, particularly for the subtype containing the NR1a and NR2B subunits.

In one study, progressive structural modifications to a lead N-(2-phenoxyethyl)-4-benzylpiperidine compound led to the development of a derivative featuring a hydroxyl group at the C-4 position of the piperidine ring. This modification, resulting in 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was instrumental in optimizing the pharmacological profile. The introduction of the 4-hydroxy group substantially decreased off-target affinity for α1-adrenergic receptors and reduced the inhibition of K+ channels. nih.gov This enhancement in selectivity was achieved with only a modest decrease in potency at the NR1A/2B receptor, highlighting the strategic importance of this hydroxylation for therapeutic potential. nih.gov Another related compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, was also identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

Table 1: In Vitro Potency of a 4-Hydroxy-4-benzylpiperidine Derivative at the NMDA Receptor.
CompoundTargetPotency (IC50)
4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNR1A/2B NMDA ReceptorPotent antagonism with reduced side-effect liability

Opioid Receptor Binding Affinity and Agonism/Antagonism Mechanisms

The opioid receptor system, comprising mu (μ), kappa (κ), and delta (δ) receptors, is a primary target for analgesics. The benzylpiperidine core is structurally related to moieties found in potent opioids, and its derivatives have been investigated for their interaction with these receptors.

While direct binding data for 4-hydroxy-3-benzylpiperidine is limited, studies on structurally analogous morphinans underscore the importance of specific functional groups. For instance, replacing the 3-phenolic hydroxyl group in morphinan (B1239233) structures with a 3-amino group can lead to a significant loss in binding affinity to the μ-opioid receptor (MOR). nih.gov However, the subsequent addition of a benzyl (B1604629) group to this nitrogen can restore high-affinity binding. nih.gov This suggests that the benzyl moiety plays a crucial role in receptor interaction. Furthermore, computational studies on fentanyl, which contains a piperidine ring, have shown that the protonated amine of the piperidine can form a key salt bridge with the residue Asp147 in the MOR binding pocket or a hydrogen bond with His297, indicating multiple potential binding modes. nih.gov These findings suggest that the benzyl and piperidine components of the this compound scaffold are critical for opioid receptor affinity and function.

Table 2: Key Interactions of Piperidine-Containing Ligands with the μ-Opioid Receptor.
Ligand MoietyReceptor ResidueInteraction TypeSignificance
Piperidine AmineAsp147Salt BridgePrimary binding mode anchor nih.gov
Piperidine AmineHis297Hydrogen BondSecondary binding mode nih.gov

Dopamine and Norepinephrine Transporter Interaction Mechanisms

The dopamine transporter (DAT) and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters is a key mechanism for many antidepressant and stimulant drugs.

Studies on a series of synthetic 4-benzylpiperidine carboxamides have provided detailed insights into the structural requirements for interaction with monoamine transporters. nih.govkoreascience.kr The length of a carbon linker between the piperidine nitrogen and an amide group was found to be a critical determinant of selectivity; compounds with a two-carbon linker showed much higher potency for inhibiting dopamine reuptake than those with a three-carbon linker. nih.govkoreascience.kr Furthermore, the nature of the aromatic ring substituents played a crucial role in selectivity between transporters. Derivatives with a diphenyl group exhibited stronger inhibition of DAT, whereas those with a biphenyl (B1667301) group were more selective for the serotonin transporter (SERT). nih.gov For norepinephrine transporter inhibition, compounds featuring a 2-naphthyl ring demonstrated a higher degree of inhibition than their 1-naphthyl counterparts. nih.govkoreascience.kr Docking simulations suggest that these ligands bind within a pocket formed by transmembrane domains 1, 3, and 6 of the transporters. koreascience.kr

Table 3: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides for Monoamine Transporter Inhibition.
Structural FeatureEffect on Transporter Selectivity
Two-carbon linkerFavors DAT inhibition nih.govkoreascience.kr
Diphenyl aromatic groupFavors DAT inhibition nih.gov
2-Naphthyl aromatic groupFavors NET and SERT inhibition nih.govkoreascience.kr

Cellular and Molecular Mechanistic Studies in In Vitro Cell Models

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., cell cycle progression, clonogenic capacity, apoptosis induction)

The benzylpiperidine scaffold has been incorporated into novel compounds designed to exhibit antiproliferative activity against various cancer cell lines. Mechanistic studies in cellular models have begun to unravel how these molecules exert their cytotoxic effects.

A series of hybrid derivatives, N-benzyl-piperidinyl acylhydrazones, were evaluated for their cytotoxic profiles against human cancer cell lines, including hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549). Among these, certain derivatives showed notable antiproliferative activity against HepG2 cells. Further investigation into the mechanism of action revealed that these compounds could inhibit the clonogenic capacity of HepG2 cells, indicating an effect on their ability to proliferate and form colonies. Additionally, these derivatives were shown to interfere with cell cycle progression, a hallmark of many anticancer agents.

Table 4: Antiproliferative Activity of N-Benzyl-piperidinyl Acylhydrazone Derivatives.
Compound ClassCancer Cell LineObserved In Vitro Mechanisms
N-benzyl-piperidinyl acylhydrazonesHepG2 (Hepatocellular Carcinoma)Inhibition of clonogenic capacity, interference with cell cycle progression

Neuroprotective Mechanisms (e.g., anti-oxidant potential, amyloid-beta aggregation disassembly, neuronal differentiation)

In the context of neurodegenerative diseases like Alzheimer's, multitarget compounds are of great interest. Benzylpiperidine-containing hybrids have been developed that demonstrate significant neuroprotective effects in vitro through various mechanisms.

One series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives showed a protective effect against hydrogen peroxide (H2O2)-induced oxidative damage in PC12 cells, a common in vitro model for neuronal studies. nih.govnih.gov This neuroprotective activity was supported by the compounds' antioxidant capacity as determined in a DPPH assay. nih.gov These results indicate that derivatives of this scaffold can directly mitigate oxidative stress, a key pathological factor in neurodegeneration. nih.govnih.gov

Table 5: Neuroprotective Mechanisms of Benzylpiperidine Derivatives in Cellular Models.
Compound ClassCell LineNeuroprotective Mechanism
1,3-dimethylbenzimidazolinone hybridsPC12 cellsProtection against H2O2-induced oxidative damage nih.govnih.gov

Antiviral Mechanisms (e.g., viral fusion inhibition)

Viral entry into host cells is a critical first step in infection and represents a prime target for antiviral therapies. The influenza virus hemagglutinin (HA) protein, which mediates this entry via membrane fusion, has been successfully targeted by compounds containing the N-benzylpiperidine scaffold.

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov Mechanistic studies confirmed that these compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. mdpi.com Computational modeling and mutational analysis identified a novel, previously unrecognized binding site for these inhibitors. This site is located at the bottom of the HA2 stem, in close proximity to the fusion peptide. The binding is stabilized by a direct π-stacking interaction between the N-benzylpiperidine moiety and a phenylalanine residue (F9HA2) of the fusion peptide, demonstrating a clear molecular mechanism for their fusion inhibition activity. mdpi.com

Table 6: Antiviral Fusion Inhibition by N-Benzylpiperidine Derivatives.
Compound ClassViral TargetMechanism of ActionKey Molecular Interaction
N-benzyl-4,4-disubstituted piperidinesInfluenza A (H1N1) Hemagglutinin (HA)Inhibition of HA-mediated membrane fusion nih.govmdpi.comπ-stacking with fusion peptide phenylalanine mdpi.com

Antimicrobial Mechanisms of Piperidine Derivatives

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, research on various other piperidine derivatives provides significant insights into their antimicrobial actions. These investigations reveal that the piperidine scaffold is a versatile pharmacophore whose derivatives can exert antimicrobial effects through diverse mechanisms, including disruption of cellular structures and inhibition of essential enzymes.

Enzyme Targets:

A primary antimicrobial mechanism identified for certain piperidine derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, these compounds can effectively halt essential cellular processes, leading to bacterial cell death. For instance, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors effective against Mycobacterium abscessus. nih.gov

Another key enzyme target, particularly in fungi, is involved in ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and permeability. nih.gov Inhibition of its synthesis compromises the integrity of the fungal cell membrane, resulting in cell lysis. Long-tailed 4-aminopiperidines have demonstrated efficacy against Aspergillus and Candida species through the inhibition of fungal ergosterol biosynthesis. nih.gov

Cellular Pathway Disruption:

Disruption of the cell membrane is a common antimicrobial mechanism for a number of piperidine derivatives. nih.govnih.gov Piperidine-based sulfobetaines, for example, are thought to disrupt the cell membranes of microorganisms, leading to subsequent cell lysis. nih.gov Similarly, certain piperidine-based 1,2,3-triazolylacetamide derivatives have been shown to disrupt the plasma membrane of the fungus Candida auris. nih.gov

In addition to direct membrane damage, some piperidine derivatives can induce more complex cellular disruption pathways, such as apoptosis and cell cycle arrest in fungal pathogens. nih.gov Studies on piperidine based 1,2,3-triazolylacetamide derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in the S-phase in C. auris. nih.gov This indicates a multi-faceted antimicrobial action that goes beyond simple membrane disruption to interfere with fundamental cellular processes.

The following table summarizes the antimicrobial mechanisms identified for various piperidine derivatives:

Derivative ClassOrganism(s)Mechanism of Action
Piperidine-4-carboxamidesMycobacterium abscessusInhibition of DNA gyrase nih.gov
Long-tailed 4-aminopiperidinesAspergillus and Candida spp.Inhibition of fungal ergosterol biosynthesis nih.gov
Piperidine-based sulfobetainesBacteria and YeastDisruption of the cell membrane leading to cell lysis nih.gov
Piperidine based 1,2,3-triazolylacetamide derivativesCandida aurisDisruption of the plasma membrane, induction of apoptosis, and cell cycle arrest nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of 4 Hydroxy 3 Benzylpiperidine Derivatives

The 4-hydroxy-3-benzylpiperidine scaffold is a key structural motif in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors. The spatial arrangement of the hydroxyl, benzyl (B1604629), and amine functionalities, along with the conformational properties of the piperidine (B6355638) ring, allows for specific interactions with biological targets, leading to a range of pharmacological activities. Detailed Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) analyses are crucial for understanding how modifications to this core structure influence its biological effects.

Future Perspectives in 4 Hydroxy 3 Benzylpiperidine Research

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility, Efficiency, and Diversity

The development of novel and efficient synthetic routes to access structurally diverse 4-hydroxy-3-benzylpiperidine analogs is a cornerstone of future research. While classical methods for piperidine (B6355638) synthesis exist, emerging strategies promise greater control over stereochemistry, improved yields, and the ability to generate large libraries of compounds for high-throughput screening.

Future efforts will likely focus on:

Asymmetric Synthesis: Developing highly enantioselective and diastereoselective methods is crucial, as the specific stereochemistry of the 4-hydroxy and 3-benzyl substituents often dictates biological activity. Recent advances in rhodium-catalyzed asymmetric carbometalation of dihydropyridines offer a promising avenue for creating enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org This can be a three-step process involving the partial reduction of pyridine (B92270), the rhodium-catalyzed asymmetric reaction, and a final reduction step. snnu.edu.cnacs.org

Catalytic Methods: The use of transition metal catalysts (e.g., palladium, gold, nickel) and organocatalysts is expected to expand. nih.govajchem-a.com These methods can facilitate previously challenging bond formations and enable the synthesis of highly substituted piperidines under milder reaction conditions. nih.govajchem-a.com For instance, gold-catalyzed annulation procedures can directly assemble piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can significantly accelerate the production and purification of this compound libraries. This high-throughput approach allows for rapid optimization of reaction conditions and the generation of a large number of analogs for biological evaluation.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create collections of structurally diverse and complex molecules from simple starting materials. Applying DOS principles to the this compound scaffold will enable the exploration of a wider chemical space, potentially leading to the discovery of compounds with novel biological activities.

Synthetic StrategyKey AdvantagesRepresentative Catalyst/Method
Asymmetric SynthesisHigh enantiomeric and diastereomeric purityRhodium-catalyzed asymmetric carbometalation
Catalytic MethodsMilder reaction conditions, novel bond formationsGold-catalyzed annulation, Palladium-catalyzed reactions
Flow ChemistryRapid optimization, high-throughput library synthesisAutomated synthesis platforms
Diversity-Oriented SynthesisExploration of broad chemical space, novel scaffoldsCombinatorial approaches from simple precursors

Advanced Computational Approaches for Deeper Mechanistic Insights and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the behavior of this compound derivatives at the molecular level. Future research will leverage increasingly sophisticated computational methods to gain deeper insights into their mechanisms of action and to predict their biological properties.

Key areas of focus include:

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its biological target. researchgate.netnih.gov By simulating the movement of atoms over time, researchers can investigate the conformational stability of the ligand-protein complex, identify key binding interactions, and calculate binding free energies. researchgate.netnih.gov These simulations are crucial for understanding how subtle changes in the this compound structure can impact target affinity and selectivity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a hybrid approach that combines the accuracy of quantum mechanics for the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are important for understanding enzymatic reactions and ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net Advanced machine learning algorithms and a wider range of molecular descriptors will be used to build more predictive QSAR models for this compound derivatives. researchgate.netresearchgate.net These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing. researchgate.net

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in the drug discovery process. nih.gov Future computational models will provide more accurate predictions of these properties for this compound analogs, helping to identify compounds with favorable pharmacokinetic and safety profiles early in development. nih.gov

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Pathways Modulated by these Compounds

To fully understand the biological effects of this compound derivatives, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will provide a comprehensive view of the cellular pathways and networks modulated by these compounds. nih.govnih.gov

Future research in this area will involve:

Chemoproteomics: This technique is used to identify the direct protein targets of a small molecule within a complex biological sample. researchgate.netnih.govlongdom.org By using probe-based or probe-free methods, researchers can identify both on-target and off-target interactions of this compound analogs, providing valuable insights into their mechanisms of action and potential side effects. researchgate.net

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression following treatment with a this compound derivative can reveal the downstream signaling pathways that are affected. nih.gov This information can help to elucidate the compound's mechanism of action and identify potential biomarkers of drug response.

Metabolomics: Metabolomics studies the changes in small-molecule metabolites within a biological system in response to a stimulus. nih.govnih.gov By analyzing the metabolic fingerprint of cells or organisms treated with this compound compounds, researchers can gain insights into their effects on cellular metabolism and identify metabolic pathways that are perturbed.

Integrative Data Analysis: The true power of multi-omics lies in the integration of these different data types. nih.gov Advanced bioinformatics and machine learning approaches will be used to build comprehensive models of the biological systems affected by this compound derivatives, leading to a deeper understanding of their polypharmacology and potential for drug repurposing. youtube.comresearchgate.net

Omics TechnologyInformation GainedApplication in this compound Research
ChemoproteomicsDirect protein targets (on- and off-target)Target identification and validation, understanding polypharmacology. longdom.org
TranscriptomicsChanges in gene expressionElucidation of downstream signaling pathways.
ProteomicsChanges in protein expression and post-translational modificationsUnderstanding cellular response and identifying biomarkers. nih.gov
MetabolomicsChanges in metabolite levelsInsights into effects on cellular metabolism. nih.gov

Design and Synthesis of Multi-Target Directed Ligands Based on Benzylpiperidine Scaffolds for Complex Biological Systems

The multifactorial nature of many diseases, such as Alzheimer's disease and cancer, has led to a growing interest in the development of multi-target directed ligands (MTDLs). researchgate.netresearchgate.netmdpi.com The this compound scaffold is an excellent starting point for the design of MTDLs due to its ability to interact with a variety of biological targets.

Future design strategies will include:

Pharmacophore Hybridization: This approach involves combining the key pharmacophoric features of known ligands for different targets into a single molecule. For example, a this compound core could be decorated with functional groups known to interact with both cholinesterases and histone deacetylases for potential application in Alzheimer's disease. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked together or grown to create a potent MTDL. This approach may lead to MTDLs with more favorable drug-like properties compared to larger, more complex molecules. mdpi.com

Structure-Based Design: As more high-resolution structures of biological targets become available, structure-based design will play an increasingly important role in the development of MTDLs. Molecular docking and other computational tools can be used to design molecules that can simultaneously fit into the binding sites of multiple targets. nih.govnih.gov

Development of Advanced Analytical Techniques for Real-Time Mechanistic Monitoring in Biological Systems

To gain a dynamic understanding of how this compound derivatives function in living systems, new analytical techniques are needed that can monitor their interactions with biological targets in real-time.

Future developments in this area may include:

Advanced Biosensors: The development of novel biosensors, such as those based on surface plasmon resonance (SPR), aptamers, or genetically encoded reporters, will enable the real-time detection and quantification of this compound compounds and their interactions with target proteins in living cells. digitellinc.comnih.govmdpi.comresearchgate.net

In-Cell NMR Spectroscopy: In-cell NMR is a powerful technique that allows for the study of small molecules and their interactions with proteins directly within the cellular environment. This can provide valuable information about ligand binding, conformational changes, and dynamics in a native-like setting.

Advanced Mass Spectrometry Techniques: Techniques like mass spectrometry imaging (MSI) can provide spatial information about the distribution of a drug and its metabolites within tissues. technologynetworks.com When coupled with methods like microdialysis, mass spectrometry can also allow for the continuous monitoring of drug pharmacokinetics in living systems.

Raman Spectroscopy: This technique can be used as a process analytical technology (PAT) to monitor the physical state (crystalline or amorphous) and interactions of active pharmaceutical ingredients within a formulation in real-time, which is crucial for manufacturing and quality control. news-medical.net

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) and TEMA (target engagement-mediated amplification) provide methods to measure whether a drug is binding to its intended target in cells and tissues. nih.gov Future advancements will aim to improve the throughput and resolution of these assays. nih.gov

By embracing these future perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold, leading to the development of novel and more effective medicines for a wide range of diseases.

Q & A

Q. What are the standard analytical techniques for characterizing 4-Hydroxy-3-benzylpiperidine derivatives?

  • Methodological Answer: Characterization involves nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm hydrogen and carbon environments, high-performance liquid chromatography (HPLC) to assess purity (>95% peak area), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, derivatives synthesized via alkylation or coupling reactions are analyzed for retention times (e.g., 4.5–6.2 min in reverse-phase HPLC) and molecular ion peaks (e.g., [M+H]⁺ at m/z 450–550) .

Q. What synthetic routes are commonly used to prepare benzylpiperidine derivatives?

  • Methodological Answer: A typical route involves alkylation of piperidine precursors with benzyl halides (e.g., 4-fluorobenzyl chloride) under basic conditions (e.g., NaOH in anhydrous ethanol). For hydroxylated derivatives, protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) ensure regioselectivity. Post-synthetic modifications include acid-catalyzed cyclization or Schiff base formation to introduce ketone or amide functionalities .

Q. What biological assays are suitable for evaluating this compound derivatives?

  • Methodological Answer: In vitro enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) are conducted using fluorometric or colorimetric substrates. For receptor-binding studies, radioligand displacement assays (e.g., [³H]-ligands for serotonin or dopamine receptors) quantify IC₅₀ values. ADME profiling includes Caco-2 permeability assays and microsomal stability tests to predict bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric excess?

  • Methodological Answer: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or dynamic kinetic resolution under controlled temperatures (0–25°C). Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak AD-H column) and optimize solvent polarity (e.g., dichloromethane vs. toluene) to enhance stereochemical outcomes. For example, achieving >90% ee requires iterative adjustments to catalyst loading (5–10 mol%) and reaction time (12–48 hr) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

  • Methodological Answer: Perform 2D NMR experiments (COSY, NOESY) to confirm proton coupling networks and spatial arrangements. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* level). For ambiguous cases, variable-temperature NMR (VT-NMR) can reveal conformational flexibility or hydrogen-bonding interactions that distort splitting patterns .

Q. What strategies address low correlation between in vitro activity and in vivo efficacy for this compound analogs?

  • Methodological Answer: Investigate metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation). Introduce bioisosteric replacements (e.g., trifluoromethyl groups to block metabolic hotspots) or prodrug formulations (e.g., ester prodrugs for enhanced absorption). Validate improvements via pharmacokinetic studies in rodent models .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer: Develop a focused library with variations at the benzyl (e.g., electron-withdrawing substituents) and piperidine (e.g., N-alkylation) positions. Use molecular docking (e.g., AutoDock Vina) to prioritize targets based on binding affinity predictions. Validate SAR trends via free-energy perturbation (FEP) calculations to quantify substituent effects on binding energy .

Q. What approaches mitigate low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer: Optimize intermediate purification using flash chromatography (e.g., silica gel gradient elution with ethyl acetate/hexane) or catch-and-release strategies for acid/base-sensitive intermediates. For challenging coupling steps, employ microwave-assisted synthesis (100–150°C, 30–60 min) to accelerate reaction rates and reduce side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.